N-Carboxylate Melatonin Ethyl Ester

Descripción

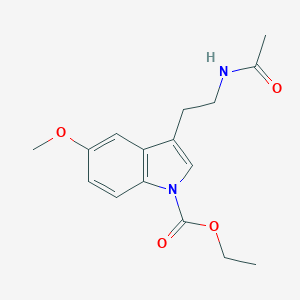

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 | |

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-54-0 | |

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Carboxylate Melatonin Ethyl Ester

Strategies for N-Carboxylate Formation on Indole (B1671886) Ring Systems

The introduction of a carboxylate group at the nitrogen of an indole ring is a key transformation in the synthesis of N-Carboxylate Melatonin (B1676174) Ethyl Ester. This N-acylation can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net Several methods have been developed for the N-acylation of indoles, which can be broadly categorized as follows:

Using Acyl Chlorides or Acid Anhydrides: A traditional method for N-acylation involves the reaction of the indole with an acyl chloride or acid anhydride (B1165640) in the presence of a base. researchgate.net This approach is often straightforward but can be vigorous. chemguide.co.uk

Direct N-acylation with Carboxylic Acids: More recent methods focus on the direct coupling of indoles with carboxylic acids, which is considered more atom-economical. These reactions often require a coupling agent to activate the carboxylic acid.

Metal-Catalyzed N-acylation: Transition metal-catalyzed reactions have emerged as a powerful tool for forming C-N bonds. For instance, copper-catalyzed methods have been developed for the N-acylation of various N-heterocycles. researchgate.net

Alkylation of the Indole Nitrogen: The nitrogen of the indole ring in compounds like ethyl 1H-indol-2-carboxylate can be alkylated using a strong base such as potassium hydroxide (B78521) (KOH) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to generate the indole anion, which then reacts with an alkylating agent. mdpi.com Aqueous KOH in acetone (B3395972) has also been successfully used for the N-alkylation of ethyl indol-2-carboxylate. mdpi.comresearchgate.net

A summary of common conditions for the N-functionalization of indoles is presented in the table below.

| Reagent/Catalyst System | Substrate | Product | Yield | Reference |

| aq. KOH / Acetone, Allyl Bromide | Ethyl indol-2-carboxylate | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| aq. KOH / Acetone, Benzyl Bromide | Ethyl indol-2-carboxylate | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| [Pd(C3H5)Cl]2, Ligand, Cs2CO3 | Methyl indole-2-carboxylate | N-alkylated indole | up to 99% | mdpi.com |

Esterification Routes for Ethyl Ester Moiety Introduction in Indolic Compounds

The ethyl ester group in N-Carboxylate Melatonin Ethyl Ester is typically introduced through the esterification of a corresponding carboxylic acid. Several established methods for esterification are applicable to indolic compounds:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com This method is particularly suitable for simple alcohols that can be used as the solvent. commonorganicchemistry.com

Reaction with Thionyl Chloride followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with ethanol (B145695) to form the ethyl ester. commonorganicchemistry.comnih.gov This method is often high-yielding. nih.gov

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of a carboxylic acid with an alcohol. It is a milder alternative to Fischer esterification and is suitable for acid-sensitive substrates. commonorganicchemistry.com

Transesterification: In some cases, a methyl ester can be converted to an ethyl ester through transesterification by reacting it with ethanol in the presence of a suitable catalyst. However, the use of sodium methoxide (B1231860) in methanol (B129727) with ethyl indol-2-carboxylate has been shown to lead to the formation of the methyl ester instead of N-alkylation. mdpi.com

Targeted Synthesis of this compound and Related Analogues

The targeted synthesis of this compound, or ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate, would logically proceed from melatonin. The synthesis would involve the selective N-acylation of the indole nitrogen of melatonin with an ethyl chloroformate or a related reagent.

A plausible synthetic route is outlined below:

Starting Material: Melatonin (N-acetyl-5-methoxytryptamine). researchgate.netnih.gov

Deprotonation: The indole nitrogen of melatonin is deprotonated using a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding indolide anion.

N-acylation: The resulting anion is then reacted with ethyl chloroformate (ClCOOEt) to introduce the ethyl carboxylate group at the N1 position of the indole ring.

Work-up and Purification: The reaction mixture is then quenched, and the product, this compound, is isolated and purified using standard techniques such as column chromatography.

The synthesis of various melatonin analogues often involves modifying the side chains or the indole core to explore structure-activity relationships. researchgate.net For instance, new functionalized indoles have been synthesized from ethyl indol-2-carboxylate through N-alkylation and subsequent transformations. mdpi.com

Stereochemical Considerations in this compound Synthesis

Melatonin itself is an achiral molecule. However, the introduction of substituents can create stereocenters, leading to the formation of enantiomers or diastereomers. In the case of this compound, the molecule remains achiral as no stereocenters are formed during its synthesis from melatonin.

However, in the broader context of melatonin analogue synthesis, stereochemistry plays a crucial role. For example, in the development of conformationally restricted analogues, the stereochemistry of newly introduced chiral centers can significantly impact the binding affinity and activity at melatonin receptors. researchgate.netcolab.ws For instance, studies on tricyclic indan (B1671822) derivatives have shown that the (S)-enantiomer can exhibit significantly higher affinity for the MT1 receptor compared to the (R)-enantiomer. nih.gov Therefore, while not directly applicable to this compound, stereoselective synthesis is a critical consideration in the design of novel melatonin receptor ligands.

Development of Novel this compound Derivatives for Research Applications

The modification of the melatonin scaffold is a common strategy to develop new research tools and potential therapeutic agents. The N-carboxylate group in this compound offers a handle for further chemical derivatization.

Potential derivatizations could include:

Amidation: The ethyl ester can be converted to a variety of amides by reacting it with different amines. This would allow for the introduction of diverse functional groups and the exploration of their impact on biological activity.

Hydrolysis and Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to other molecules, such as peptides, fluorescent tags, or affinity probes, to create novel research tools.

Reduction: The ester group could be reduced to a primary alcohol, which could then be further functionalized.

The development of such derivatives can aid in mapping the binding pocket of melatonin receptors and in understanding the structure-activity relationships of this class of compounds. The synthesis of novel tricyclic indan derivatives as potent and selective MT1 receptor agonists demonstrates the potential of creating advanced melatonin analogues for research and clinical applications. nih.gov

Molecular Mechanisms and Pharmacological Interactions of N Carboxylate Melatonin Ethyl Ester

In Silico Modeling of N-Carboxylate Melatonin (B1676174) Ethyl Ester Interactions

Computational methods provide a powerful lens to examine the dynamic behavior and interaction of N-Carboxylate Melatonin Ethyl Ester at a molecular level.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of molecules like this compound. These simulations track the movements of atoms over time, revealing the molecule's flexibility and preferred shapes. While specific MD studies on this compound are not extensively detailed in the public domain, the principles of such analyses can be inferred from studies on melatonin and its analogues. rsc.orgnih.gov

For instance, MD simulations of melatonin have been used to investigate its binding to and destabilizing effects on protein aggregates, such as those formed by the tau protein implicated in Alzheimer's disease. rsc.org These studies highlight how melatonin's structure allows it to interact with specific amino acid residues, driven by forces like hydrogen bonding and π-π stacking. rsc.org Similar computational approaches for this compound would elucidate how the addition of the ethyl carboxylate group at the indole (B1671886) nitrogen influences its conformational freedom and interaction patterns compared to the parent melatonin molecule.

Ligand-Receptor Docking Studies with Melatonin Receptor Subtypes (MT1, MT2)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. This method is crucial for understanding the potential interaction of this compound with its primary targets, the melatonin receptors MT1 and MT2. nih.govresearchgate.net

Docking studies with melatonin and its analogues have provided significant insights into the binding pockets of MT1 and MT2 receptors. nih.govresearchgate.netnih.gov These studies reveal that the binding site is highly compact and that interactions are often governed by aromatic stacking with specific residues, such as phenylalanine, and hydrogen bonds with residues like asparagine and glutamine. nih.gov For this compound, docking studies would be essential to predict its binding affinity and to compare its binding mode to that of melatonin and other agonists. The ethyl carboxylate group is a significant modification that could influence the ligand's orientation within the receptor's binding site and its interaction with surrounding amino acid residues. A lower binding energy in these simulations generally suggests a more favorable interaction. researchgate.net

Table 1: Key Amino Acid Residues in Melatonin Receptor Binding This table is generated based on published data for melatonin and its analogues and provides a hypothetical framework for understanding the potential interactions of this compound.

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| MT1 | F179 | Aromatic Stacking | nih.gov |

| MT1 | N162, Q181 | Hydrogen Bonds | nih.gov |

| MT2 | Not specified | Not specified |

In Vitro Receptor Binding Affinity Studies for this compound and Analogues

In vitro binding assays are essential for experimentally validating the predictions from computational models. These assays directly measure the affinity of a compound for a specific receptor. For this compound, such studies would quantify its binding affinity for MT1 and MT2 receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Binding Affinities of Melatonin Analogues (Hypothetical Data for this compound) This table illustrates how the binding affinity of this compound might be presented in comparison to melatonin.

| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Melatonin | ~0.1-0.5 | ~0.1-1.0 | nih.gov |

| This compound | Data not available | Data not available |

Modulation of Endogenous Pathways by this compound in Cellular Models

The interaction of this compound with its receptors initiates a cascade of intracellular signaling events. In cellular models, the effects of this compound on endogenous pathways can be investigated. Melatonin itself is known to modulate several pathways, primarily through its G protein-coupled receptors, MT1 and MT2. wikipedia.org

Activation of MT1 and MT2 receptors by melatonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling targets. wikipedia.org Melatonin is also known to influence other signaling molecules and pathways, including phospholipase C, and can have antioxidant and anti-inflammatory effects. nih.govdrugbank.com

Studies in cellular models would be necessary to determine if this compound acts as an agonist, antagonist, or inverse agonist at melatonin receptors and to characterize its downstream effects on cellular physiology. For instance, researchers might investigate its impact on cAMP levels, gene expression, or cell proliferation in various cell lines. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of related compounds with systematic modifications to identify key structural features required for potent and selective receptor interaction.

SAR studies on melatonin analogues have provided valuable insights. For example, the nature of the N-acyl group and the substituents on the indole ring have been shown to be critical for receptor affinity and activity. nih.govnih.gov Altering the length of the alkyl chain in the amide group can lead to changes in binding affinity. nih.gov Similarly, the position of the methoxy (B1213986) group on the indole ring is crucial for activity. nih.gov

By synthesizing analogues of this compound with variations in the ester group (e.g., replacing ethyl with methyl, propyl, etc.) or modifications to other parts of the molecule, researchers could build a comprehensive SAR profile. This would not only elucidate the role of the N-carboxylate ethyl ester moiety but also guide the design of new compounds with potentially improved pharmacological properties.

Biological Activity Profiling of N Carboxylate Melatonin Ethyl Ester in Non Clinical Models

Antioxidant and Free Radical Scavenging Capabilities of N-Carboxylate Melatonin (B1676174) Ethyl Ester

Following a comprehensive review of available scientific literature, no specific studies detailing the antioxidant and free radical scavenging capabilities of N-Carboxylate Melatonin Ethyl Ester were identified. Research has extensively documented the antioxidant properties of the parent compound, melatonin, and its various metabolites. nih.govnih.govfrontierspartnerships.orgnih.govuthscsa.edu Melatonin is recognized as a potent free radical scavenger, capable of neutralizing a variety of reactive oxygen and nitrogen species (ROS and RNS), including the hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), singlet oxygen, and peroxynitrite anion. nih.govmdpi.com Its antioxidant mechanism involves electron donation to form a stable melatoninyl cation radical. nih.gov Furthermore, metabolites of melatonin also exhibit antioxidant properties, contributing to a cascading effect of free radical scavenging. nih.govfrontierspartnerships.org

In Vitro Assessment of Oxidative Stress Mitigation

Specific in vitro studies assessing the mitigation of oxidative stress by this compound are not present in the reviewed literature. However, studies on melatonin have demonstrated its ability to protect against oxidative damage in various cell models. For instance, melatonin has been shown to reduce mitochondrial ROS generation induced by oxidants like hydrogen peroxide. nih.gov It also protects against lipid peroxidation and protein damage. nih.gov The chemical structure of melatonin, particularly the indole (B1671886) moiety and the amide side chain, is crucial for its antioxidant activity. nih.gov

Comparative Studies with Melatonin and Other Antioxidants

Direct comparative studies of this compound with melatonin or other standard antioxidants such as Trolox and Vitamin C were not found. Melatonin itself has been compared to other antioxidants in various studies. For example, in some assays, melatonin has shown to be a more potent scavenger of certain radicals than vitamin C and Trolox. researchgate.net In other contexts, resveratrol (B1683913) has demonstrated greater antioxidant capacity than melatonin. nih.gov The effectiveness of an antioxidant can be method-dependent, and melatonin's superiority has been noted in its ability to be readily absorbed and to have metabolites that are also effective antioxidants. nih.govnih.gov

Investigations into Cellular Signaling Pathway Modulation by this compound

There is no available research specifically investigating the modulation of cellular signaling pathways by this compound. The parent molecule, melatonin, is known to influence multiple signaling pathways. It can act through membrane receptors (MT1 and MT2) and nuclear receptors, as well as through receptor-independent mechanisms. frontierspartnerships.orgnih.govnih.gov Activation of MT1/MT2 receptors typically leads to the inhibition of the adenylyl cyclase/cAMP/PKA pathway. nih.govmdpi.com Melatonin has also been shown to modulate pathways such as the ERK/MAPK, PI3K/Akt, and JAK/STAT signaling cascades, which are involved in processes like cell survival, proliferation, and inflammation. nih.govnih.govmdpi.com

Assessment of this compound Effects on Cellular Proliferation in In Vitro Systems

No studies were found that assess the effects of this compound on cellular proliferation in vitro. Melatonin has been widely studied in this regard and has been shown to have oncostatic properties, inhibiting the proliferation of various cancer cell lines, particularly hormone-dependent cancers like breast cancer. nih.govnih.govnih.govnih.gov The anti-proliferative effects of melatonin are often attributed to its ability to induce cell cycle arrest, typically at the G0/G1 phase, and to promote apoptosis. nih.gov These effects can be mediated through both receptor-dependent and independent pathways. nih.govnih.gov

Enzyme Inhibition Studies Involving this compound

Specific data on the enzyme inhibition properties of this compound is not available. Melatonin has been shown to influence the activity of several enzymes. It can suppress pro-oxidative enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Conversely, it can stimulate the activity of major antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov There is also research on inhibitors of the enzyme responsible for melatonin synthesis, serotonin (B10506) N-acetyltransferase (AANAT). nih.gov

Occurrence and Biosynthetic Considerations of N Carboxylate Melatonin Ethyl Ester and Tryptophan Ethyl Ester

Natural Occurrence of Tryptophan Ethyl Ester as a Melatonin (B1676174) Isomer in Biological Systems

Initially, certain analytical methods identified a compound in red wine thought to be an isomer of melatonin. However, further investigation revealed this molecule to be Tryptophan Ethyl Ester (TEE), a compound that shares the same molecular weight as melatonin but has a different chemical structure. nih.govresearchgate.netnih.govla-press.org This discovery has positioned TEE as a significant, naturally occurring melatonin isomer, particularly in fermented beverages. nih.govmdpi.com

The concentration of TEE in red wines has been found to be substantially higher than that of melatonin itself. nih.gov For instance, one study reported TEE concentrations in red wine samples ranging from 74.4 to 256.2 µg/L, while melatonin was detected at much lower levels, between 0.038 and 0.063 µg/L. mdpi.com The presence of TEE is not limited to wine; it has also been identified in fermentation media involving the yeast Saccharomyces cerevisiae, indicating that microorganisms play a crucial role in its formation. nih.gov The relationship between the concentrations of melatonin and TEE in products like wine is still under investigation, with evidence suggesting that TEE may be synthesized from a pathway that is distinct from the established melatonin biosynthetic route, possibly originating directly from the amino acid tryptophan. nih.gov

Table 1: Comparative Concentrations of Tryptophan Ethyl Ester (TEE) and Melatonin (MEL) in Red Wine

This table summarizes the concentration ranges of TEE and Melatonin found in select red wine samples, highlighting the significantly higher abundance of TEE.

| Compound | Concentration Range (µg/L) | Reference |

|---|---|---|

| Tryptophan Ethyl Ester (TEE) | 74.4 - 256.2 | mdpi.com |

| Melatonin (MEL) | 0.038 - 0.063 | mdpi.com |

Enzymatic Pathways Potentially Involved in the Formation or Metabolism of N-Carboxylate Melatonin Ethyl Ester in Microorganisms and Plants

While direct enzymatic pathways for the synthesis of this compound are not yet fully elucidated, the biosynthesis of related indoleamines in plants and microorganisms provides a framework for its potential formation. The synthesis of melatonin in these organisms starts from L-tryptophan and proceeds through several enzymatic steps. researchgate.netnih.govnih.gov Key enzymes in plant melatonin synthesis include tryptophan decarboxylase (TDC), tryptamine (B22526) 5-hydroxylase (T5H), serotonin (B10506) N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) or acetylserotonin O-methyltransferase (COMT). researchgate.net

The formation of ethyl esters, such as Tryptophan Ethyl Ester, is strongly associated with fermentation processes, particularly by yeasts like Saccharomyces cerevisiae. nih.govnih.gov Yeast can utilize tryptophan from the medium as a nitrogen source for growth and protein synthesis. nih.gov During fermentation, the production of ethanol (B145695) creates an environment ripe for esterification reactions. It is hypothesized that TEE is formed through the esterification of tryptophan with ethanol, a reaction that could potentially be catalyzed by yeast-derived esterases or occur non-enzymatically under the acidic conditions of fermentation. nih.gov

Given that this compound is a derivative of melatonin, its formation would likely involve the melatonin biosynthetic pathway followed by or coupled with an esterification step. The carboxylate group suggests a modification of the primary amine on the ethyl side chain of melatonin, a reaction that could be enzymatically mediated. However, specific enzymes responsible for this carboxylation and subsequent esterification in plants or microorganisms have not been identified to date. The study of amino acid esters has shown they can readily cross cell membranes due to their lipophilicity and are then subject to intracellular enzymatic hydrolysis, which regenerates the original amino acid. nih.gov A similar mechanism could be at play for this compound.

Role of Tryptophan Ethyl Ester as a Precursor in Indoleamine Metabolism in Non-Mammalian Organisms

In non-mammalian organisms, particularly plants and yeasts, tryptophan is the fundamental precursor for a wide array of metabolites, including proteins, auxin, and indoleamines like serotonin and melatonin. nih.govnih.gov Tryptophan Ethyl Ester (TEE), as a lipid-soluble derivative of tryptophan, is considered a potential precursor in these metabolic pathways. nih.gov Its increased lipophilicity may allow it to cross cellular membranes more easily than tryptophan itself. nih.gov

Once inside the cell, TEE can be hydrolyzed by intracellular esterases to release tryptophan and ethanol. This regenerated tryptophan then becomes available for various metabolic routes. nih.gov For example, in yeast, a significant portion of available tryptophan is used as a nitrogen source to support growth and the synthesis of essential cellular compounds. nih.gov In plants like St. John's wort (Hypericum perforatum), exogenous tryptophan has been shown to influence morphogenesis and the levels of other indoleamines, suggesting it acts not just as a precursor but also as an inductive signal. nih.gov

Therefore, TEE found in fermented foods and beverages could serve as a bioavailable source of tryptophan for organisms. nih.gov This tryptophan can then be channeled into the synthesis of other functionally important indoleamines. For instance, it could be metabolized to serotonin and subsequently to melatonin within the cells of the gastrointestinal tract, which are known to produce these compounds. nih.gov

Table 2: Key Enzymes in Plant Melatonin Biosynthesis from Tryptophan

This table outlines the primary enzymes involved in the conversion of L-Tryptophan to Melatonin in plants, a pathway that may precede the formation of this compound.

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Decarboxylates Tryptophan to Tryptamine | researchgate.net |

| Tryptamine 5-Hydroxylase | T5H | Hydroxylates Tryptamine to Serotonin | researchgate.net |

| Serotonin N-Acetyltransferase | SNAT | Acetylates Serotonin to N-Acetylserotonin | researchgate.net |

| N-Acetylserotonin Methyltransferase / Acetylserotonin O-Methyltransferase | ASMT / COMT | Methylates N-Acetylserotonin to Melatonin | researchgate.net |

Implications of this compound and Related Compounds in Plant Physiology and Fermentation Processes

The presence and physiological roles of melatonin and its derivatives in plants are areas of active research. Melatonin is recognized as a phytohormone that protects against oxidative stress and regulates plant growth. mdpi.comnih.gov It has been shown to enhance tolerance to various biotic and abiotic stresses, including drought, heat, and heavy metal toxicity, by modulating antioxidant defense systems, gene expression, and hormonal signaling pathways. nih.govnih.gov For example, melatonin can improve photosynthetic efficiency and water uptake in crops like maize and chrysanthemum under stress conditions. nih.govnih.gov

Given these functions, this compound and related compounds like Tryptophan Ethyl Ester (TEE) may also have significant implications for plant physiology. As lipophilic derivatives, they might exhibit enhanced uptake and mobility within plant tissues, potentially serving as more effective agents for delivering the protective benefits of the core indoleamine structures.

In fermentation, the synthesis of TEE by yeasts like Saccharomyces cerevisiae and Torulaspora delbrueckii is a notable biochemical transformation. nih.govnih.govresearchgate.net The production of TEE and other indoleamine derivatives contributes to the chemical complexity and sensory profile of fermented beverages like wine. researchgate.net The process is influenced by factors such as the yeast strain, fermentation conditions, and the initial concentration of tryptophan in the grape must. nih.govnih.gov The ability of yeast to produce these compounds highlights their role in enriching foods and beverages with potentially bioactive indoleamines. nih.gov While the specific functions of this compound in these processes are yet to be determined, its structural similarity to melatonin and TEE suggests it could participate in the complex chemical interactions that define the final characteristics of fermented products.

Q & A

Q. What are the established synthetic routes for N-Carboxylate Melatonin Ethyl Ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification of melatonin derivatives with ethyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis. Key steps include maintaining inert atmospheres (e.g., argon) and controlling reaction temperatures (e.g., 40°C) to optimize intermediate stability. Similar protocols for structurally related esters highlight the importance of anhydrous solvents and stoichiometric ratios .

Q. What analytical techniques are recommended for characterizing this compound?

Characterization employs spectroscopic methods such as nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Computational methods like HOMO-LUMO analysis can further predict electronic properties and reactivity .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies should assess hydrolysis rates in acidic, neutral, and alkaline buffers at physiological (37°C) and storage temperatures. For example, ester bonds are prone to alkaline hydrolysis, necessitating storage at −15°C under anhydrous conditions. Parallel studies on ethyl esters of β-alanine and tryptophan derivatives indicate rapid degradation at pH > 8 .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound?

Central composite design (CCD) and kinetic modeling, as applied to DHA/EPA ethyl ester synthesis, can identify optimal conditions for time, temperature, and catalyst loading (e.g., Novozym® 435). For chemical synthesis, factors like solvent polarity, base concentration, and residence time in fixed-bed reactors significantly impact yield .

Q. What metabolic pathways involve this compound, and how can its bioavailability be tracked in vivo?

The compound serves as a precursor to 6-hydroxymelatonin, a major melatonin metabolite. Radiolabeled or isotopically substituted analogs (e.g., ¹⁴C or ²H at specific positions) enable precise tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies on creatine ethyl esters demonstrate the utility of isotopic labeling in mapping absorption and tissue distribution .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

In vitro models may underestimate hydrolysis rates due to differences in enzymatic activity (e.g., esterases) or pH gradients. Comparative studies using deuterated analogs (e.g., β-alanine-2,2,3,3-d4 ethyl ester) can quantify metabolic stability in biological matrices. Adjusting in vitro conditions to mimic physiological environments (e.g., serum albumin binding) may improve translatability .

Q. What advanced analytical methods are suitable for detecting low-concentration metabolites of this compound in biological samples?

Fatty acid ethyl ester (FAEE) and ethyl glucuronide (EtG) detection protocols, which employ gas chromatography (GC-MS) with derivatization, can be adapted for melatonin derivatives. High-resolution mass spectrometry (HRMS) coupled with stable isotope dilution enhances sensitivity for trace metabolites in plasma or urine .

Methodological Considerations

- Data Contradiction Analysis : Compare hydrolysis kinetics across experimental setups (e.g., buffer vs. cell lysate) to identify confounding factors like enzyme interference .

- Catalyst Reusability : For enzymatic synthesis, assess catalyst stability over multiple cycles using thermogravimetric analysis (TGA) and surface area measurements (BET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.